molecular formula C29H34N8O2 B8217948 阿泽诺塞替 CAS No. 2376146-48-2

阿泽诺塞替

货号 B8217948
CAS 编号: 2376146-48-2
分子量: 526.6 g/mol
InChI 键: OXTSYWDBUVRXFF-GDLZYMKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azenosertib, also known as ZN-c3, is a small molecule that is being developed for the treatment of cancer . It is a potentially first-in-class and best-in-class inhibitor of WEE1, a DNA damage response kinase . The inhibition of WEE1 drives cancer cells into mitosis without being able to repair damaged DNA, resulting in cell death .


Molecular Structure Analysis

The molecular formula of Azenosertib is C29H34N8O2 . The IUPAC name is 1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one .

科学研究应用

乳腺癌研究中的应用

阿泽诺塞替,又称 AZD5363,已对其在乳腺癌中的作用进行了研究,尤其与其他药物联合使用时。研究表明,AZD5363 与紫杉醇联合使用时,有望治疗具有 PI3K/AKT 通路改变的三阴性转移性乳腺癌。此外,当与氟维司群联合使用时,它对雌激素受体阳性乳腺癌有效。PI3K/AKT 通路中的遗传改变和基线 AKT 活性对于确定对 AZD5363 的敏感性至关重要。这项研究有助于了解 HER2 阴性转移性乳腺癌中对 AZD5363 反应和耐药性的潜在预测性生物标志物 (Gris-Oliver 等,2020)

表观遗传学和细胞可塑性研究

与阿泽诺塞替在结构上相关的化合物 5-氮杂胞苷已被研究其对表观遗传学和细胞可塑性的影响。已经观察到它会诱导 DNA 甲基化、组蛋白转录和细胞形态的变化。这种表观遗传修饰物可以激活直接和主动的去甲基化效应,可能通过 TET2 蛋白介导。它与多能性标记和组蛋白表达的上调有关,表明其在促进表型改变和增加细胞可塑性方面的潜力 (Manzoni 等,2016)

移植物抗宿主病探索

氮杂胞苷,另一种结构相关的化合物,已被探索其对人类化移植小鼠模型中异种移植物抗宿主病 (xGVHD) 和移植物抗白血病效应的影响。这项研究表明,氮杂胞苷可以在不影响移植物抗白血病效应的情况下预防 xGVHD,为接受异基因移植的急性髓细胞白血病患者的进一步研究提供了基础 (Ehx 等,2017)

用于了解 DNA 甲基化抑制剂

已在实体瘤细胞中研究了 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷等 DNA 甲基转移酶抑制剂对细胞凋亡和衰老的不同诱导。这些抑制剂触发不同的分子机制,这对于设计临床肿瘤学中的新联合疗法至关重要。这项研究有助于了解肿瘤细胞对 5-氮杂胞苷等药物的分子反应,并有助于合理设计联合策略以利用它们的表观遗传作用模式 (Venturelli 等,2013)

作用机制

Azenosertib works by inhibiting WEE1, a DNA damage response kinase . This inhibition disrupts the G2/M cell cycle arrest in cancer cells, forcing them into mitosis without the ability to repair damaged DNA. This leads to cell death .

未来方向

Azenosertib is currently being developed in three therapeutic settings of high unmet need: as a monotherapy, in combination with traditional chemotherapy and DNA damaging agents, and in combination with molecularly targeted agents . The company plans to update efficacy data from Phase 1 monotherapy dose optimization study and provide program timeline updates for three Azenosertib Phase 2 monotherapy trials currently enrolling patients at the RP2D in the second half of 2023 .

属性

IUPAC Name

1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSYWDBUVRXFF-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azenosertib

CAS RN

2376146-48-2
Record name ZN-C3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2376146482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azenosertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J13XU96Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azenosertib
Reactant of Route 2
Reactant of Route 2
Azenosertib
Reactant of Route 3
Reactant of Route 3
Azenosertib
Reactant of Route 4
Reactant of Route 4
Azenosertib
Reactant of Route 5
Reactant of Route 5
Azenosertib
Reactant of Route 6
Azenosertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。